

Application Notes and Protocols for Labeling Antibodies with TAMRA-PEG4-Tetrazine

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Compound of Interest

Compound Name: TAMRA-PEG4-Tetrazine

Cat. No.: B12429433

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Introduction

This document provides a detailed guide for the covalent labeling of antibodies with **TAMRA-PEG4-Tetrazine**. This method utilizes the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction, a highly efficient and specific "click chemistry" ligation between a tetrazine moiety and a trans-cyclooctene (TCO) group.[1][2][3][4] This protocol is designed for antibodies that have been previously functionalized with a TCO group. The TAMRA (carboxytetramethylrhodamine) fluorophore is a bright, red-fluorescent dye commonly used for visualizing antibodies in various applications, including immunofluorescence microscopy, flow cytometry, and in vivo imaging.[5] The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the labeling reagent and can minimize potential steric hindrance and non-specific interactions.[1][6]

The IEDDA reaction between tetrazine and TCO is exceptionally fast, with second-order rate constants orders of magnitude higher than other bioorthogonal reactions, allowing for rapid and efficient labeling at low concentrations and under physiological conditions without the need for a catalyst.[3][4][7]

Materials and Reagents

Reagent/Material	Recommended Supplier(s)	Notes
TCO-modified Antibody	-	Must be in an amine-free buffer (e.g., PBS).
TAMRA-PEG4-Tetrazine	BroadPharm, MedchemExpress	Store at -20°C, protected from light.
Phosphate-Buffered Saline (PBS)	-	pH 7.2-7.4.
Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	Anhydrous, for dissolving TAMRA-PEG4-Tetrazine.
Size Exclusion Chromatography Column	GE Healthcare (Sephadex G-25)	For purification of the antibody conjugate.[8]
1.5 mL Microcentrifuge Tubes	-	
Spectrophotometer	-	For determining antibody concentration and degree of labeling.

Experimental Protocols

Protocol 1: Preparation of Reagents

- Antibody Preparation:
 - Ensure the TCO-modified antibody is in an amine-free buffer, such as PBS (pH 7.2-7.4).[8] If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into PBS.
 - The recommended antibody concentration for optimal labeling is between 2-10 mg/mL.[8] Conjugation efficiency may be reduced at concentrations below 2 mg/mL.[8]
- TAMRA-PEG4-Tetrazine** Stock Solution:
 - Allow the vial of **TAMRA-PEG4-Tetrazine** to warm to room temperature before opening to prevent condensation.

- Prepare a stock solution of **TAMRA-PEG4-Tetrazine** in anhydrous DMSO at a concentration of 1-10 mM. For example, dissolve 1 mg of **TAMRA-PEG4-Tetrazine** (MW: 846.9 g/mol) in 118 µL of DMSO for a 10 mM solution.
- Vortex briefly to ensure the reagent is fully dissolved. The solution should have a characteristic pink/red color.[\[9\]](#)

Protocol 2: Antibody Labeling with TAMRA-PEG4-Tetrazine

This protocol is based on a starting amount of 1 mg of a TCO-modified IgG antibody (MW ~150 kDa).

- Determine Molar Ratio:
 - A 5 to 20-fold molar excess of **TAMRA-PEG4-Tetrazine** to the antibody is recommended as a starting point. Optimization may be required depending on the specific antibody and the degree of TCO modification.

Calculation Example:

- Amount of antibody: 1 mg
- Molecular weight of IgG: ~150,000 g/mol
- Moles of antibody: $1 \text{ mg} / 150,000 \text{ g/mol} = 6.67 \text{ nmol}$
- For a 10-fold molar excess, moles of **TAMRA-PEG4-Tetrazine** needed: $6.67 \text{ nmol} * 10 = 66.7 \text{ nmol}$
- Volume of 10 mM **TAMRA-PEG4-Tetrazine** stock to add: $66.7 \text{ nmol} / 10 \text{ mM} = 6.67 \text{ µL}$
- Labeling Reaction:
 - To the TCO-modified antibody solution, add the calculated volume of the **TAMRA-PEG4-Tetrazine** stock solution.

- Mix gently by pipetting up and down. Avoid vigorous vortexing which could denature the antibody.
- Incubate the reaction mixture for 1-2 hours at room temperature (20-25°C), protected from light. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.[9]

Protocol 3: Purification of the Labeled Antibody

Purification is necessary to remove unconjugated **TAMRA-PEG4-Tetrazine**. Size exclusion chromatography is a common and effective method.[8]

- Column Preparation:
 - Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.2-7.4) according to the manufacturer's instructions.
- Purification:
 - Apply the entire reaction mixture to the top of the equilibrated column.
 - Elute the antibody-dye conjugate with PBS. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye will be retained longer.
 - Collect fractions and visually identify the fractions containing the labeled antibody (pink/red color).

Protocol 4: Characterization of the Labeled Antibody

- Concentration and Degree of Labeling (DOL) Determination:
 - Measure the absorbance of the purified antibody-dye conjugate at 280 nm (for the antibody) and ~555 nm (for TAMRA).
 - The concentration of the antibody can be calculated using the following formula:

$$\text{Antibody Concentration (mg/mL)} = [A_{280} - (A_{555} \times CF)] / \epsilon_{\text{protein}} \times \text{dilution factor}$$

Where:

- A280 is the absorbance at 280 nm.
- A555 is the absorbance at 555 nm.
- CF is the correction factor for the absorbance of the dye at 280 nm (typically ~0.3 for TAMRA).
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~1.4 mL/mg·cm).
- The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated as follows:

$$\text{DOL} = (A555 \times M_{\text{protein}}) / (\epsilon_{\text{dye}} \times [\text{Antibody Concentration in mg/mL}])$$

Where:

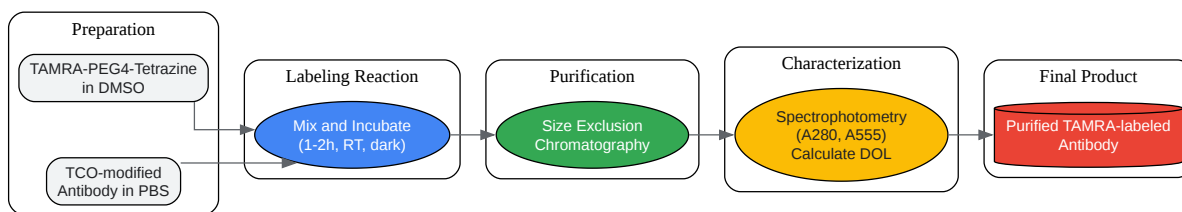
- M_{protein} is the molecular weight of the antibody (e.g., 150,000 g/mol for IgG).
- ϵ_{dye} is the molar extinction coefficient of TAMRA at ~555 nm (~92,000 M⁻¹cm⁻¹).[\[10\]](#)
- The optimal DOL for most antibodies is typically between 2 and 10.[\[8\]](#)

Quantitative Data Summary

Parameter	Recommended Range/Value	Reference
Antibody Concentration for Labeling	2 - 10 mg/mL	[8]
Molar Excess of TAMRA-PEG4-Tetrazine	5 - 20 fold	[11]
Reaction Time	1 - 2 hours	[11]
Reaction Temperature	20 - 25°C (Room Temperature)	[11]
Optimal Degree of Labeling (DOL)	2 - 10	[8]
TAMRA Extinction Coefficient (ϵ_{dye})	$\sim 92,000 \text{ M}^{-1}\text{cm}^{-1}$ at $\sim 555 \text{ nm}$	[10]
IgG Extinction Coefficient ($\epsilon_{\text{protein}}$)	$\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ at 280 nm	

Visualizations

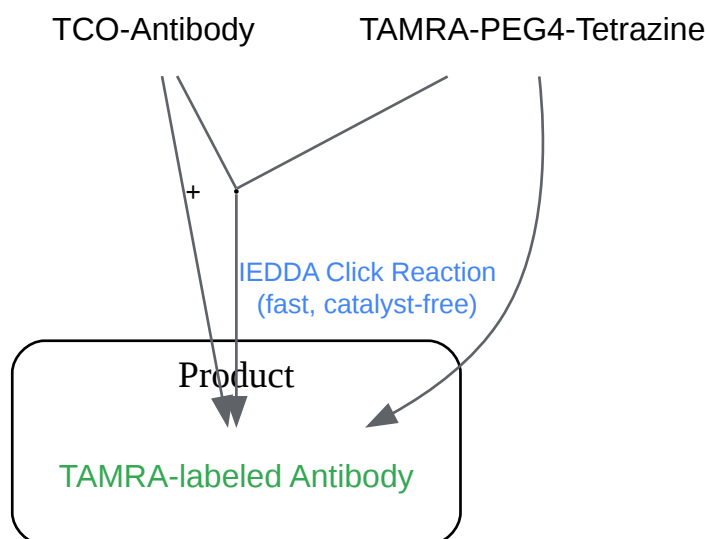
Experimental Workflow



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Caption: Workflow for labeling a TCO-modified antibody with **TAMRA-PEG4-Tetrazine**.

Chemical Reaction



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Caption: Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.

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